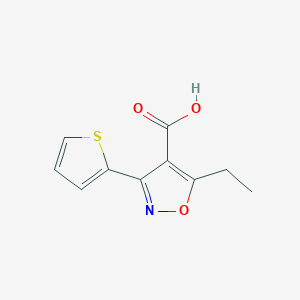

5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid

Description

BenchChem offers high-quality 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethyl-3-thiophen-2-yl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-2-6-8(10(12)13)9(11-14-6)7-4-3-5-15-7/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZLJYCHZPXFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Isoxazoles

are a type of heterocyclic compound that consists of a five-membered ring with one oxygen atom and one nitrogen atom. Isoxazoles can be synthesized through various methods, one of the most common being the (3 + 2) cycloaddition reaction of an alkyne and a nitrile oxide.

Thiophenes

are another type of heterocyclic compound, consisting of a five-membered ring with one sulfur atom. They can be synthesized through various methods, including the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester.

Both isoxazoles and thiophenes are known to have diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant effects. The specific activities depend on the substitution of various groups on the isoxazole or thiophene ring.

As for the environmental factors, it’s known that the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate. This suggests that exposure to sunlight could potentially affect the stability and efficacy of compounds containing an isoxazole ring.

Biochemical Analysis

Biochemical Properties

5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in metabolic pathways, where it acts as an inhibitor or activator, depending on the specific enzyme and reaction conditions. For example, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid can bind to specific proteins, altering their conformation and affecting their biological activity.

Molecular Mechanism

The molecular mechanism of action of 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response, thereby reducing inflammation. Additionally, 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and loss of activity. Long-term studies have shown that 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer properties. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound shows a dose-dependent response, with optimal therapeutic effects at specific dosage ranges.

Metabolic Pathways

5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It has been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby influencing metabolic flux and metabolite levels. For example, it can inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, leading to reduced inflammation.

Transport and Distribution

The transport and distribution of 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic effects. For instance, the compound can be transported across cell membranes by specific transporters, allowing it to reach intracellular targets and exert its biological effects.

Subcellular Localization

The subcellular localization of 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target biomolecules. Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its proper localization and function.

Biological Activity

5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that has attracted significant interest due to its potential biological activities. This compound features an isoxazole ring, an ethyl group, and a thiophene moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid can be represented as follows:

The synthesis typically involves the cyclization of ethyl acetoacetate with thiophene-2-carboxaldehyde in the presence of hydroxylamine hydrochloride. The reaction is generally conducted under reflux conditions in ethanol, followed by acidification to yield the desired product.

The mechanism of action for 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid is thought to involve interactions with various molecular targets, including enzymes and receptors. It may inhibit specific enzymes associated with inflammatory processes or cancer progression, thereby reducing symptoms or tumor growth.

Anticancer Properties

Research indicates that derivatives of isoxazole compounds exhibit significant anticancer activity. In vitro studies have shown that 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound has demonstrated IC50 values ranging from 0.7 µM to 35.2 µM against various cancer cell lines, indicating potent cytotoxic effects .

Table 1: IC50 Values for 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic Acid Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 2.3 |

| HCT116 | 4.7 |

| Huh7 | 3.8 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation . This activity makes it a candidate for developing treatments for inflammatory diseases.

Case Studies

A notable study evaluated the efficacy of various isoxazole derivatives, including 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid, against different cancer cell lines. The results indicated that compounds with electron-donating groups exhibited enhanced biological activity compared to those with electron-withdrawing groups .

In another investigation, the compound was tested alongside standard chemotherapeutics like doxorubicin and showed comparable or superior cytotoxicity in certain cancer models, highlighting its potential as an effective anticancer agent .

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Agents

This compound serves as a crucial building block in the synthesis of novel pharmaceuticals, especially those targeting inflammation and pain relief. Its ability to interact effectively with biological targets makes it a candidate for developing anti-inflammatory drugs. Research indicates that derivatives of this compound exhibit promising activity against inflammatory pathways, potentially leading to new therapeutic options for conditions like arthritis and chronic pain .

Neuroprotective Agents

Recent studies have explored the potential of 5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid in neuroprotection. It is being investigated for its role in the differentiation of stem cells into neuronal cells, which could be pivotal in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Chemistry

Agrochemical Formulation

In agricultural applications, this compound is utilized to enhance the efficacy of pesticides and herbicides. Its unique properties improve the bioavailability of active ingredients, thereby increasing the effectiveness of crop protection products. This is particularly important in sustainable agriculture, where maximizing the impact of lower quantities of chemicals can lead to reduced environmental impact .

Material Science

Advanced Materials Development

The compound is also being explored for its potential in material science, particularly in creating advanced polymers and coatings. Its thermal and mechanical properties are advantageous for applications requiring durability and resistance to environmental factors. Research into its use in composite materials indicates that it may improve material performance under stress .

Organic Synthesis

Intermediate in Organic Reactions

5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid acts as an important intermediate in various organic synthesis processes. It enables chemists to construct complex molecules with high specificity and yield. This application is vital across multiple industries, including pharmaceuticals and fine chemicals .

Organic Electronics

Role in Electronic Devices

The compound is being investigated for its electronic properties beneficial for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to enhance device performance through improved charge transport mechanisms makes it a subject of interest in the field of organic electronics .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.